molecular formula C13H16Cl2O B1368619 7-Chloro-1-(3-chlorophenyl)-1-oxoheptane CAS No. 898768-15-5

7-Chloro-1-(3-chlorophenyl)-1-oxoheptane

Cat. No.: B1368619
CAS No.: 898768-15-5
M. Wt: 259.17 g/mol
InChI Key: GENYAAFSVKHFRS-UHFFFAOYSA-N
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Description

7-Chloro-1-(3-chlorophenyl)-1-oxoheptane is an organic compound characterized by the presence of two chlorine atoms and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-(3-chlorophenyl)-1-oxoheptane typically involves the reaction of 3-chlorobenzaldehyde with a suitable alkyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom on the benzaldehyde is replaced by the alkyl group, forming the desired ketone.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1-(3-chlorophenyl)-1-oxoheptane undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Compounds with substituted functional groups replacing the chlorine atoms.

Scientific Research Applications

7-Chloro-1-(3-chlorophenyl)-1-oxoheptane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(3-chlorophenyl)-1-oxoheptane involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the chlorine atoms can participate in halogen bonding, further modulating the compound’s activity.

Comparison with Similar Compounds

  • 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane
  • 7-Chloro-1-(2-chlorophenyl)-1-oxoheptane
  • 7-Bromo-1-(3-bromophenyl)-1-oxoheptane

Comparison: Compared to its analogs, 7-Chloro-1-(3-chlorophenyl)-1-oxoheptane exhibits unique reactivity due to the positioning of the chlorine atoms. This positioning can influence the compound’s electronic properties and steric effects, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

7-chloro-1-(3-chlorophenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2O/c14-9-4-2-1-3-8-13(16)11-6-5-7-12(15)10-11/h5-7,10H,1-4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENYAAFSVKHFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642258
Record name 7-Chloro-1-(3-chlorophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-15-5
Record name 7-Chloro-1-(3-chlorophenyl)-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-(3-chlorophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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